N-(5-methylpyridin-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

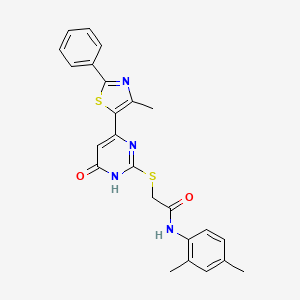

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-14-9-10-18(15(2)11-14)26-21(30)13-31-24-27-19(12-20(29)28-24)22-16(3)25-23(32-22)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,30)(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKMKUVXKLSKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylpyridin-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide (CAS Number: 1115896-54-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties, supported by relevant data and case studies.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H22N4O2S2 |

| Molecular Weight | 462.6 g/mol |

| CAS Number | 1115896-54-2 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on related benzothiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The compounds exhibited IC50 values indicating their potency in inhibiting cell proliferation.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| 5 | A549 | 2.12 | High activity |

| 6 | HCC827 | 5.13 | Moderate activity |

| 8 | NCI-H358 | 6.75 | Prominent activity |

The studies utilized both two-dimensional (2D) and three-dimensional (3D) cell culture methods to assess the cytotoxicity and proliferation inhibition of these compounds. The findings suggest that while these compounds are effective against cancer cells, they also exhibit moderate cytotoxicity towards normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have been evaluated for antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria showed promising results. For example, derivatives of sulfonamides have been noted for their efficacy against Staphylococcus aureus and Escherichia coli, with mechanisms often involving inhibition of bacterial folic acid synthesis.

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 μg/mL |

| Compound B | Escherichia coli | 25 μg/mL |

These findings indicate that the compound's structural features contribute to its biological activity, particularly in inhibiting microbial growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, sulfonamides typically act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase in bacteria, which is crucial for folate synthesis.

Case Study 1: Antitumor Efficacy in Lung Cancer Models

A study conducted on a series of benzothiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models of lung cancer. The derivatives were administered at varying doses, showing a dose-dependent response with significant tumor regression compared to control groups treated with standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of sulfonamide derivatives, several compounds were screened against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced antibacterial activity, suggesting a pathway for further development .

Scientific Research Applications

Pharmacological Properties

-

Antipsychotic Activity :

- Compounds related to N-(5-methylpyridin-2-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide have been studied for their antipsychotic properties. They act as dopamine and serotonin antagonists, showing efficacy comparable to established antipsychotics like haloperidol while minimizing side effects such as extrapyramidal symptoms .

- Analgesic Effects :

- Sedative and Anxiolytic Properties :

Therapeutic Applications

- Treatment of Schizophrenia :

- Management of Depression :

- Pain Management :

Case Studies

Several studies have documented the efficacy of compounds within the same class as this compound:

Q & A

Q. Basic

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and identify by-products .

- NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry of the benzisoxazole ring and sulfonamide linkage (e.g., absence of unreacted amine protons at δ 5–6 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns, particularly for bromine or chlorine analogs .

- Elemental analysis : Matching calculated and observed C/H/N/S percentages within ±0.4% .

What experimental strategies address contradictions in reported biological activity data for this compound?

Advanced

Discrepancies may arise from:

- Structural analogs : Minor substitutions (e.g., 5-methylpyridin-2-yl vs. 5-bromopyridin-3-yl) alter target binding . Validate activity using isogenic cell lines or enzyme isoforms.

- Assay conditions : Differences in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate buffer pH 7.4) or co-solvents (DMSO concentration) can modulate activity .

- Data normalization : Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

How can computational modeling optimize the design of derivatives targeting specific enzymes?

Q. Advanced

- Molecular docking : Use programs like AutoDock Vina to predict binding modes of the benzisoxazole-sulfonamide core with active sites (e.g., carbonic anhydrase or kinase domains) .

- QSAR studies : Correlate substituent electronegativity (Hammett σ values) or steric bulk (Taft parameters) with IC50 data to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., sulfonamide-SO2···Arg interactions) .

What solvents and storage conditions ensure long-term stability of this compound?

Q. Basic

- Storage : –20°C in amber vials under inert gas (Ar/N2) to prevent hydrolysis of the sulfonamide group .

- Solvent compatibility : Avoid protic solvents (e.g., MeOH, H2O) that degrade the benzisoxazole ring. Use anhydrous DCM or acetonitrile for stock solutions .

- Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., free sulfonic acid at Rt 2.1 min) .

How can reaction yields be optimized while minimizing by-products like regioisomers?

Q. Advanced

- Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling reduce di- or tri-substituted by-products .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .

- Purification techniques : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate the desired isomer .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

- Solvent volume reduction : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify waste disposal .

- Intermediate stability : Protect moisture-sensitive intermediates (e.g., activated carbonyls) with molecular sieves .

- Batch consistency : Use process analytical technology (PAT) like in-line FTIR to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.